molecular formula C9H12N2O3 B083695 3-methoxy-N,N-dimethyl-4-nitroaniline CAS No. 14703-82-3

3-methoxy-N,N-dimethyl-4-nitroaniline

Cat. No.: B083695
CAS No.: 14703-82-3
M. Wt: 196.2 g/mol
InChI Key: SJPYRQAJLGWUSP-UHFFFAOYSA-N
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Description

3-methoxy-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O3. It is a pale-yellow to yellow-brown solid with a melting point of 125-126°C . This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

3-methoxy-N,N-dimethyl-4-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of N,N-dimethylaniline followed by methylation and subsequent nitration . The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale production.

Chemical Reactions Analysis

3-methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, palladium on carbon, and various acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-N,N-dimethyl-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and dimethylamino groups can influence the compound’s electronic properties and reactivity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-methoxy-N,N-dimethyl-4-nitroaniline can be compared with similar compounds such as:

The presence of both the methoxy and nitro groups in this compound makes it unique and valuable for specific chemical reactions and applications.

Properties

IUPAC Name

3-methoxy-N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPYRQAJLGWUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413346
Record name 3-methoxy-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-82-3
Record name 3-methoxy-N,N-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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